molecular formula C6H6N2O3 B146962 3-Hydroxy-6-methyl-2-nitropyridine CAS No. 15128-90-2

3-Hydroxy-6-methyl-2-nitropyridine

Cat. No.: B146962
CAS No.: 15128-90-2
M. Wt: 154.12 g/mol
InChI Key: WZMGQHIBXUAYGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-6-methyl-2-nitropyridine can be synthesized through several methods. One common synthetic route involves the nitration of 3-hydroxy-6-methylpyridine . The reaction typically uses nitric acid as the nitrating agent and sulfuric acid as the catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the second position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-3-5(9)6(7-4)8(10)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMGQHIBXUAYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164750
Record name 6-Methyl-2-nitropyridin-3-ol
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15128-90-2
Record name 3-Hydroxy-6-methyl-2-nitropyridine
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Record name 6-Methyl-2-nitro-3-pyridinol
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Record name 6-Methyl-2-nitropyridin-3-ol
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Record name 6-methyl-2-nitropyridin-3-ol
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Record name 6-Methyl-2-nitro-3-pyridinol
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Synthesis routes and methods I

Procedure details

To 40 ml. of ice cold concentrated sulfuric acid was added 10.9 g. of 3-hydroxy-6-methylpyridine. Maintaining the temperature at 6° C., 4.7 ml. of fuming nitric acid was added dropwise with stirring. The mixture was allowed to warm to room temperature overnight. Ice (200 g.) was added with stirring. After the ice had melted, the precipitate was collected, washed with water and dried to give 3-hydroxy-6-methyl-2-nitropyridine, m.p. 103°-105° C.
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Synthesis routes and methods II

Procedure details

5-Hydroxy-2-methylpyridine (23.6 g, 216 mmole)was dissolved in conc. H2SO4 (50 mL) and cooled to 0° C. Fuming HNO3 (50 mL) was added over one hour. The solution was stirred at room temperature for one hour, poured onto ice (400 g), and filtered. The solids were dissolved in EtOAc washed with brine (100 mL). The organic extracts were dried (MgSO4), and the solvent was evaporated to yield 12.1 g (36.3%) of the title compound. mp 102-105° C. 1H NMR (DMSO-d6, 300 MHz) δ: 2.44 (s, 3H), 7.52 (d, J=8.5 Hz, 1H), 7.58 (d J=8.5 Hz, 1H). MS (ESI -Q1MS) m/e 153(M-H)+. Anal. calcd. for C6H6N2O3C, 46.76 H, 3.92; N, 18.18 Found: C, 46.65 H, 3.98; N, 18.10.
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23.6 g
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50 mL
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Yield
36.3%

Synthesis routes and methods III

Procedure details

5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine are added to 20 ml of concentrated sulfuric acid while cooling in an ice bath. The temperature is maintained at +6° C. and 2.35 ml of fuming nitric acid are added with stirring. The mixture is left overnight at room temperature. 100 g of ice are added with stirring. The product is filtered off, rinsed with water and dried.
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5.45 g
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20 mL
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2.35 mL
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100 g
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-6-methyl-2-nitropyridine
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Customer
Q & A

Q1: What do we know about the structural characteristics of 3-Hydroxy-6-methyl-2-nitropyridine?

A1: Several studies have investigated the structural properties of this compound. Research confirms its molecular formula as C6H6N2O3. [] Furthermore, spectroscopic analyses, including FT-IR and FT-Raman, have been conducted to understand its vibrational characteristics. [] These studies provide valuable insights into the molecule's structure and its potential behavior in different chemical environments.

Q2: How does the structure of this compound relate to its electronic properties and potential applications?

A2: Studies have explored the electronic absorption spectra of this compound and how different solvents influence its electronic transitions. [] This research sheds light on the molecule's behavior in various environments, which is crucial for understanding its potential applications in fields like material science. Additionally, research suggests that this compound exhibits noteworthy third-order nonlinear optical (NLO) properties, making it a promising candidate for applications in optoelectronics and photonics. []

Q3: Have there been any computational studies on this compound?

A3: Yes, Density Functional Theory (DFT) investigations have been performed on this compound. [] These computational studies provide valuable insights into the molecule's electronic structure and properties. Such computational modeling contributes significantly to understanding its behavior and predicting its potential applications.

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